3-Methoxy-3H-purin-6-amine
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Overview
Description
3-Methoxy-3H-purin-6-amine: is an organic compound belonging to the purine family. It is characterized by a purine ring structure with a methoxy group at the 3-position and an amino group at the 6-position. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3H-purin-6-amine typically involves the alkylation of 3H-purin-6-amine with methoxy-containing reagents. One common method is the reaction of 3H-purin-6-amine with methoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methoxy-3H-purin-6-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxo derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced purine derivatives.
Substitution: The methoxy group in this compound can be substituted by other nucleophiles under appropriate conditions. For example, reaction with halogenating agents can replace the methoxy group with a halogen.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Reduced purine derivatives.
Substitution Products: Halogenated purine derivatives.
Scientific Research Applications
Chemistry: 3-Methoxy-3H-purin-6-amine is used as a building block in the synthesis of more complex purine derivatives. Its unique structure allows for the exploration of various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in cellular processes. It may act as an inhibitor or modulator of specific enzymes, influencing pathways related to cell growth and metabolism.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit antiviral, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations.
Mechanism of Action
The mechanism of action of 3-Methoxy-3H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
3-Methyl-3H-purin-6-amine: Similar structure but with a methyl group instead of a methoxy group.
6-Amino-3-methylpurine: Another purine derivative with an amino group at the 6-position and a methyl group at the 3-position.
3H-Purin-6-amine: The parent compound without the methoxy group.
Uniqueness: 3-Methoxy-3H-purin-6-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C6H7N5O |
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Molecular Weight |
165.15 g/mol |
IUPAC Name |
3-methoxy-7H-purin-6-imine |
InChI |
InChI=1S/C6H7N5O/c1-12-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9) |
InChI Key |
ZTFWPMNXWFEQOV-UHFFFAOYSA-N |
Canonical SMILES |
CON1C=NC(=N)C2=C1N=CN2 |
Origin of Product |
United States |
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